Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. Quinazolines serve as important scaffolds in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is characterized by a carboxylate functional group and an amino group, which contribute to its reactivity and interaction with biological targets.
Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate can be derived from anthranilic acid derivatives through various synthetic routes. It belongs to the class of quinazoline derivatives, which are known for their pharmacological significance. The classification of this compound falls under organic compounds, specifically heterocycles, due to the presence of nitrogen atoms in its ring structure.
The synthesis of ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for high yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts may be employed to enhance efficiency and scalability of the synthesis processes .
Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate can undergo various chemical reactions:
The mechanism of action for ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate primarily involves its interaction with specific biological targets such as enzymes or receptors:
These interactions can result in significant biological effects including inhibition of cell proliferation and reduction of inflammation.
Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically appears as a solid crystalline substance with a melting point around 137 °C. Its solubility profile indicates that it is soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.
The chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites (the amino group) and electrophilic sites (the carbonyl group). The compound's stability under various conditions can vary based on pH and temperature .
Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific applications:
The classical Niementowski reaction remains the most reliable method for constructing the quinazolinone core. This single-step cyclocondensation involves heating anthranilic acid derivatives with ethyl oxamate (ethyl 2-amino-2-oxoacetate). The reaction proceeds through initial Schiff base formation between the anthranilic acid amino group and the oxamate carbonyl, followed by nucleophilic attack of the carboxylate oxygen onto the adjacent carbonyl carbon. Subsequent dehydration yields the bicyclic system [1] [4] [10].
Optimization Insights:
Table 1: Substituent Impact on Niementowski Cyclocondensation Yield [7] [10]
Anthranilic Acid Substituent | Optimal Temp (°C) | Time (h) | Average Yield (%) | Key Side Product |
---|---|---|---|---|
None (unsubstituted) | 140 | 8 | 78 | Diethyl oxalate adduct |
5-Methoxy | 130 | 7 | 82 | N-Formyl anthranilate |
6-Methyl | 135 | 8 | 80 | Trace dimerization |
5-Nitro | 155 | 10 | 68 | Anthranilic acid decarboxylation |
6-Bromo | 150 | 9 | 75 | Dehydrohalogenation |
Solid-phase organic synthesis (SPOS) enables rapid generation of quinazolinone libraries for drug discovery. The Wang resin or Rink amide MBHA resin are preferred supports due to their acid-labile linkers compatible with quinazolinone stability [5].
Representative Protocol:
Advantages: Facilitates parallel synthesis of analogs with variations in the anthranilic acid component (e.g., diverse halogenation patterns, alkyl/aryl substituents) and simplifies purification by filtration. This approach has generated libraries targeting kinases and DNA-interacting proteins.
Table 2: Solid Supports for Quinazolinone Combinatorial Synthesis [5]
Resin Type | Linker Chemistry | Loading (mmol/g) | Cleavage Condition | Typical Purity (%) | Best Suited Analogs |
---|---|---|---|---|---|
Wang Resin | Benzylic ester | 0.7-1.2 | 20-50% TFA/DCM | 85-92 | Aromatic ring-modified |
Rink Amide MBHA | Amide | 0.4-0.7 | 95% TFA/H₂O | 88-95 | N-Alkylated derivatives |
Trityl Chloride | Trityl ether | 0.8-1.1 | 1% TFA/DCM | 90-96 | Acid-sensitive variants |
Microwave irradiation revolutionizes quinazolinone synthesis by reducing reaction times from hours to minutes and improving yields by 15-30%. A typical protocol combines anthranilic acid (1 eq.), ethyl oxamate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in minimal DMF (3 mL/mmol). Irradiation at 150-180°C for 15-30 minutes under sealed-vessel conditions achieves near-complete conversion [7].
Solvent-Free Variations: Grinding anthranilic acid and ethyl oxamate with montmorillonite K10 clay or zinc oxide nanoparticles as solid supports enables efficient cyclocondensation upon heating at 130°C for 1-2 hours. This eliminates solvent waste and simplifies workup (aqueous wash and filtration). Yields reach 80-88% with minimal purification needed [7].
Table 3: Performance Comparison of Synthesis Methods [7]
Method | Conditions | Time | Yield Range (%) | Green Metrics (E-factor*) |
---|---|---|---|---|
Conventional Reflux | DMF, 140°C | 8-12 h | 70-85 | 32.5 (High waste) |
Microwave-Assisted | DMF, 180°C, 300 W | 15-30 min | 85-92 | 12.8 |
Solvent-Free (Clay) | Montmorillonite K10, 130°C, grinding | 1-2 h | 80-88 | 5.3 (Optimal) |
Solvent-Free (ZnO NPs) | ZnO nanoparticles, 140°C, neat | 45-90 min | 82-90 | 6.1 |
*E-factor = Total waste (kg) / Product (kg); Lower values indicate greener processes.
Acid Catalysts: Protic acids (e.g., PPA, TsOH) protonate the oxamate carbonyl, enhancing its electrophilicity toward anthranilic amine attack. Lewis acids (ZnCl₂, AlCl₃) coordinate with both reactants, aligning them for cyclization. While inexpensive, acid catalysis risks ester hydrolysis or decarboxylation above 150°C [7].
Base Catalysts: Mild bases (piperidine, Et₃N) deprotonate anthranilic acid, increasing nucleophilicity of the amine group. This lowers the required temperature to 100-120°C but may cause oxamate decomposition via ester saponification [8].
Transition Metal Catalysis: Zinc triflate (5-10 mol%) demonstrates superior performance by simultaneously activating the oxamate carbonyl (via Zn²⁺ coordination) and facilitating dehydration. Reported yields reach 92-95% in refluxing toluene within 2 hours. Copper(II) acetate (Cu(OAc)₂) and palladium on charcoal (Pd/C) also show efficacy, particularly for electron-deficient anthranilic acids, likely through oxidation-reduction-assisted cyclization pathways [5] [7].
The 3-amino group and C-3 position of the quinazolinone core serve as handles for diversification:
Alkoxymethylation: Treatment with paraformaldehyde and alcohols (ROH) under acid catalysis (HCl, TsOH) generates 3-[(alkoxymethyl)amino] derivatives via retro-Mannich/ortho-quinone methide (o-QM) intermediates. The proposed mechanism involves:
Amino Acid Conjugation: Nucleophilic substitution at the C-2 carboxylate is achieved by activating the ethyl ester with DCC/HOBt or CDI, followed by coupling with amino acids (e.g., glycine, lysine, trifluoromethyl phenylalanine derivatives). Alternatively, direct C-3 alkoxymethylation with N-Fmoc-amino alcohols, followed by deprotection, affords amino acid tethered hybrids. These conjugates often exhibit enhanced biological activity and water solubility [3] [5].
Representative Applications: Amino acid-functionalized derivatives have shown:
Table 4: Key Derivatives Synthesized via Post-Modification
Modification Type | Reagents/Conditions | Target Position | Application Context |
---|---|---|---|
Alkoxymethylation | ROH, paraformaldehyde, TsOH, Δ, 4h | N-3 | Solubility enhancement |
Amidation (Standard) | R-NH₂, DCC, HOBt, DMF, rt, 12h | C-2 carboxylate | Peptidomimetic probes |
Amidation (Metal-Med.) | Amino acid, [Cu(phen)₂]²⁺, K₂CO₃, MeOH, Δ | C-2 carboxylate | Anticancer metallodrug precursors |
Retro-Mannich/AA addn | Biogenic amino acids, CH₂O, EtOH, MW, 60°C | C-3 via o-QM | Neuroprotective agent synthesis |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1